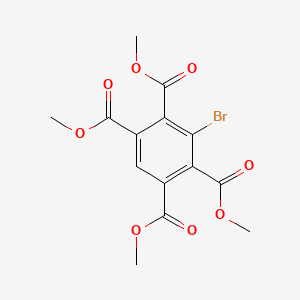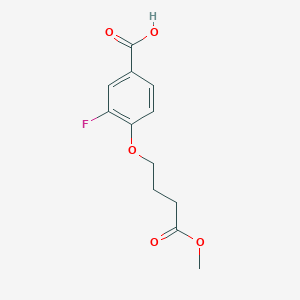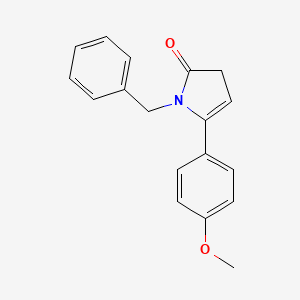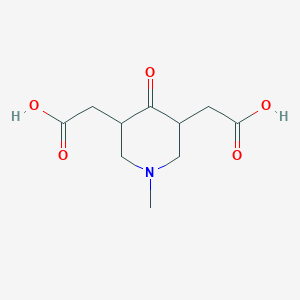
Magnesium chloride cyclooctanide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium chloride cyclooctanide (1/1/1) is a unique organometallic compound that combines magnesium chloride with cyclooctane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride cyclooctanide (1/1/1) typically involves the reaction of magnesium chloride with cyclooctane under specific conditions. One common method is the direct insertion of magnesium into the carbon-chlorine bond of cyclooctane in the presence of a catalyst. This reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the insertion process .
Industrial Production Methods
Industrial production of magnesium chloride cyclooctanide (1/1/1) may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity magnesium chloride and cyclooctane, along with optimized reaction conditions, is crucial for large-scale production .
化学反应分析
Types of Reactions
Magnesium chloride cyclooctanide (1/1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and cyclooctane derivatives.
Reduction: It can be reduced to form magnesium metal and cyclooctane.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or iodine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields magnesium oxide and cyclooctane derivatives, while reduction produces magnesium metal and cyclooctane .
科学研究应用
Magnesium chloride cyclooctanide (1/1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and composites
作用机制
The mechanism of action of magnesium chloride cyclooctanide (1/1/1) involves the interaction of the magnesium ion with various molecular targets. The magnesium ion can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. This makes the compound an effective catalyst in many chemical reactions .
相似化合物的比较
Similar Compounds
Similar compounds to magnesium chloride cyclooctanide (1/1/1) include:
- Magnesium bromide cyclooctanide (1/1/1)
- Magnesium iodide cyclooctanide (1/1/1)
- Magnesium chloride cyclohexanide (1/1/1)
Uniqueness
What sets magnesium chloride cyclooctanide (1/1/1) apart from these similar compounds is its specific reactivity and stability. The presence of the cyclooctane ring provides unique steric and electronic properties that influence its behavior in chemical reactions. This makes it particularly useful in applications where precise control over reaction conditions is required .
属性
CAS 编号 |
821784-99-0 |
|---|---|
分子式 |
C8H15ClMg |
分子量 |
170.96 g/mol |
IUPAC 名称 |
magnesium;cyclooctane;chloride |
InChI |
InChI=1S/C8H15.ClH.Mg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
XOKFNUFVWKDUQU-UHFFFAOYSA-M |
规范 SMILES |
C1CCC[CH-]CCC1.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)

![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)


